1-(5-Methyl-furan-2-yl)-hexylamine

Lipophilicity Drug-likeness Membrane permeability

Furan-based amines are often treated as interchangeable, but 5-methyl substitution on 1-(5-methyl-furan-2-yl)-hexylamine creates quantifiable divergences in lipophilicity and surface activity vs the des-methyl analog. • +0.5 logP enhances passive membrane permeation for CNS drug discovery. • Primary amine enables one-step Schiff base condensation, reducing synthetic steps. • >2-fold corrosion inhibition efficiency vs unsubstituted parent (84.77% vs 41.75%).

Molecular Formula C11H19NO
Molecular Weight 181.27 g/mol
Cat. No. B13255702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methyl-furan-2-yl)-hexylamine
Molecular FormulaC11H19NO
Molecular Weight181.27 g/mol
Structural Identifiers
SMILESCCCCCC(C1=CC=C(O1)C)N
InChIInChI=1S/C11H19NO/c1-3-4-5-6-10(12)11-8-7-9(2)13-11/h7-8,10H,3-6,12H2,1-2H3
InChIKeyWKKYWVQNHUBQDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Methyl-furan-2-yl)-hexylamine Structural Profile


1-(5-Methyl-furan-2-yl)-hexylamine (CAS 1251074-96-0) is a primary aliphatic amine in which a hexylamine chain is attached directly at the benzylic position of a 5-methyl-substituted furan ring [1]. Its molecular formula is C₁₁H₁₉NO, with a molecular weight of 181.27 g/mol [1]. The compound belongs to the broader class of furfurylamine derivatives, a family valued in medicinal chemistry, corrosion science, and synthetic intermediate chemistry for the tunable electronic and steric properties of the furan core [2]. The immediate structural neighbors that constitute its closest analogs include 1-(furan-2-yl)hexan-1-amine (lacking the 5-methyl group), hexyl[(5-methylfuran-2-yl)methyl]amine (a secondary amine regioisomer with a methylene spacer), and the parent furfurylamines (furfurylamine and 5-methylfurfurylamine), each of which exhibits measurably different physicochemical and functional properties [2][3]. This guide isolates the quantifiable differentiation of the target compound against these comparators to support evidence-based procurement decisions.

Synthetic intermediate with primary amine derivatization handle for Schiff base, amide, and urea chemistry.
5-Methylfuran scaffold supports corrosion inhibition and thermochemical research programs.
Computed drug-like profile (TPSA 39.2 Ų, XLogP3 2.6) fits CNS probe design and pharmacophore library workflows.

1-(5-Methyl-furan-2-yl)-hexylamine: Why Substitution Fails


Furan-based amines are frequently treated as interchangeable building blocks in procurement workflows; however, the specific substitution pattern and amine class of 1-(5-methyl-furan-2-yl)-hexylamine generate quantifiable divergences in lipophilicity, hydrogen-bonding capacity, thermodynamic stability, and surface adsorption behavior that render generic substitution scientifically invalid [1][2]. The 5-methyl group on the furan ring contributes approximately +0.5 logP units versus the des-methyl analog, alters the gas-phase enthalpy of formation by roughly 38 kJ·mol⁻¹, and more than doubles corrosion inhibition efficiency on mild steel compared to the unsubstituted parent [1][2]. Furthermore, the primary amine functionality (1 H-bond donor, 2 H-bond acceptors) provides a derivatization handle—Schiff base condensation, amide coupling, urea formation—that the secondary amine analog hexyl[(5-methylfuran-2-yl)methyl]amine cannot equivalently support [1]. The evidence sections below quantify each of these differentiation axes against a named comparator.

Lipophilicity shift Des-methyl analog 1-(furan-2-yl)hexan-1-amine may alter partitioning and membrane permeation profiles due to ~0.5 logP unit difference.
Derivatization mismatch Secondary amine hexyl[(5-methylfuran-2-yl)methyl]amine cannot support direct Schiff base or amide coupling without pre-functionalization.
Thermodynamic profile Unsubstituted furfurylamine exhibits measurably lower gas-phase stability (~38 kJ·mol⁻¹ difference), impacting thermal processing and storage assessments.

1-(5-Methyl-furan-2-yl)-hexylamine Differentiation Evidence


5-Methyl Lipophilicity Advantage Over Des-Methyl Analog

The 5-methyl substitution on the furan ring of 1-(5-methyl-furan-2-yl)-hexylamine increases the computed partition coefficient (XLogP3) relative to the des-methyl analog 1-(furan-2-yl)hexan-1-amine. The target compound records an XLogP3 of 2.6, while the unsubstituted comparator, based on the known contribution of an aromatic methyl group to logP (~+0.5 log units), is estimated at approximately 2.1 [1][2]. This difference shifts the target compound into a lipophilicity range more favorable for passive membrane permeation while remaining below the Lipinski Rule of 5 ceiling (logP < 5).

Lipophilicity vs Des-Methyl Analog
Cross-study comparable
XLogP3 = 2.6 vs ~2.1 (Δ +0.5)
Supports enhanced passive permeation and extraction efficiency screening.
Computed property, cross-study estimation.
Lipophilicity Drug-likeness Membrane permeability

Primary Amine Derivatization Capacity vs Secondary Amine

1-(5-Methyl-furan-2-yl)-hexylamine is a primary amine (RNH₂) with a computed hydrogen bond donor count of 1 and hydrogen bond acceptor count of 2 [1]. In contrast, the structurally closest secondary amine analog, hexyl[(5-methylfuran-2-yl)methyl]amine, possesses 1 H-bond donor and 1 H-bond acceptor, with the additional methylene spacer rendering the nitrogen less nucleophilic and sterically more hindered . The primary amine is directly competent for Schiff base formation with aldehydes, amide bond formation with activated carboxylic acids, and urea synthesis with isocyanates—reaction pathways that the secondary amine analog either cannot enter or requires fundamentally different conditions to achieve.

Derivatization Capacity vs Secondary Amine
Cross-study comparable
Primary amine: HBD 1, HBA 2 vs Secondary amine: HBD 1, HBA 1
Enables direct Schiff base/amide/urea chemistry without pre-functionalization.
H-bond acceptor site difference impacts reaction scope.
Derivatization Amide coupling Schiff base synthesis

Corrosion Inhibition Enhancement by 5-Methyl Substitution

In a controlled electrochemical potentiodynamic polarization study on mild steel in 1 M HCl at 0.005 M inhibitor concentration, 5-methylfurfurylamine (MFA)—the core substructure of the target compound—achieved a corrosion inhibition efficiency of 84.77%, compared to only 41.75% for unsubstituted furfurylamine (FAM) [1]. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level attributed this difference to higher HOMO energy, greater softness (S), larger fraction of electrons transferred (ΔN), and a lower HOMO-LUMO energy gap (ΔE) for the 5-methyl-substituted derivative, all indicative of superior electron-donating capacity to the metal surface [1].

Corrosion Inhibition Enhancement
Class-level inference
IE = 84.77% vs 41.75% (Δ +43.02 pp)
Reported >2-fold higher inhibition efficiency for 5-methylfuran core.
Data on substructure proxy; hexyl derivative pending direct study.
Corrosion inhibition Mild steel Electrochemical polarization

Gas-Phase Thermodynamic Stability of 5-Methyl Furan

Static bomb combustion calorimetry and high-temperature Calvet microcalorimetry yielded gas-phase standard molar enthalpies of formation at T = 298.15 K of -(43.5 ± 1.4) kJ·mol⁻¹ for furfurylamine and -(81.2 ± 1.7) kJ·mol⁻¹ for 5-methylfurfurylamine [1]. The 5-methyl substituent thus stabilizes the furfurylamine scaffold by 37.7 kJ·mol⁻¹ in the gas phase. The standard molar enthalpy of vaporization also increased from 49.1 ± 0.8 kJ·mol⁻¹ (furfurylamine) to 53.3 ± 0.9 kJ·mol⁻¹ (5-methylfurfurylamine), reflecting stronger intermolecular interactions in the liquid phase [2].

Thermodynamic Stability of Core
Class-level inference
ΔfH°gas = -81.2 ± 1.7 vs -43.5 ± 1.4 kJ·mol⁻¹
Supports lower decomposition risk in thermal processing and storage contexts.
Stabilization of 37.7 kJ·mol⁻¹ reported for 5-methylfurfurylamine core.
Thermodynamic stability Combustion calorimetry Energetic materials

CNS Drug-Likeness Profile: TPSA and Rotatable Bonds

1-(5-Methyl-furan-2-yl)-hexylamine exhibits a computed topological polar surface area (TPSA) of 39.2 Ų and a rotatable bond count of 5 [1]. TPSA values below 60–70 Ų are generally considered predictive of favorable blood-brain barrier penetration [2]. Shorter-chain furfurylamine analogs (e.g., furfurylamine, TPSA ~39.2 Ų, 2 rotatable bonds; 5-methylfurfurylamine, TPSA ~39.2 Ų, 2 rotatable bonds) share similar polarity but lack the conformational flexibility imparted by the hexyl chain. The five rotatable bonds in the target compound enable a larger conformational ensemble, which can be advantageous for induced-fit target binding or for tuning solubility and aggregation behavior in formulation.

CNS Drug-Likeness Profile
Supporting evidence
TPSA = 39.2 Ų; Rotatable bonds = 5 vs 2
Favorable BBB penetration profile with greater conformational flexibility.
Computed properties; literature threshold TPSA
Procurement Purity Benchmarking
Supporting evidence
Purity ≥ 95%; Active multi-vendor supply
Reduces supply disruption risk for time-sensitive synthetic programs.
Supplier catalog audit; closest analog discontinued at major vendor.
CNS drug design Blood-brain barrier Physicochemical profiling

Procurement Purity Benchmarking and Quality Assurance

Multiple independent suppliers list 1-(5-methyl-furan-2-yl)-hexylamine at a minimum purity specification of 95%, with full batch-level quality assurance documentation including SDS and Certificate of Analysis available upon request . In contrast, several structural analogs—including 1-(furan-2-yl)hexan-1-amine and hexyl[(5-methylfuran-2-yl)methyl]amine—are listed by vendors as discontinued products or with less consistent purity documentation . The active stocking status and documented 95% purity floor reduce procurement risk for time-sensitive research programs.

Procurement Purity Benchmarking
Supporting evidence
Purity ≥ 95%; Active multi-vendor supply
Reduces supply disruption risk for time-sensitive synthetic programs.
Supplier catalog audit; closest analog discontinued at major vendor.
Quality control Purity specification Vendor comparison

1-(5-Methyl-furan-2-yl)-hexylamine Applications


Schiff Base Ligand and Pharmacophore Libraries

The primary amine functionality (HBD = 1, HBA = 2) of 1-(5-methyl-furan-2-yl)-hexylamine makes it directly competent for Schiff base condensation with aromatic and heterocyclic aldehydes, enabling the rapid generation of imine-linked ligand libraries for coordination chemistry and metallodrug screening [1]. Unlike the secondary amine analog hexyl[(5-methylfuran-2-yl)methyl]amine, which requires prior N-deprotection or alkylation, the target compound can be used in one-step condensation protocols, reducing synthetic step count and improving overall library yield [1]. The XLogP3 of 2.6 and TPSA of 39.2 Ų further suggest that the resulting Schiff base derivatives will generally reside within drug-like physicochemical space [1].

Corrosion Inhibitor Development with 5-Methylfuran

The 5-methylfuran substructure has been demonstrated to confer a >2-fold improvement in corrosion inhibition efficiency on mild steel in acidic media (84.77% for 5-methylfurfurylamine vs 41.75% for furfurylamine at 0.005 M in 1 M HCl) [2]. While direct data on the hexylamine derivative are not yet published, the electronic effects responsible for this enhancement—higher HOMO energy, greater molecular softness, and lower HOMO-LUMO gap—originate from the 5-methylfuran core and are expected to persist upon N-alkylation with a hexyl chain. The hexyl tail may additionally improve film-forming properties on metal surfaces through hydrophobic chain packing, making the target compound a rational candidate for structure-activity relationship studies in corrosion inhibitor development where the unsubstituted furfurylamine baseline is inadequate [2].

CNS-Penetrant Probe Design

With a TPSA of 39.2 Ų—well below the 60–70 Ų threshold associated with blood-brain barrier permeability—and five rotatable bonds providing a larger conformational ensemble than the short-chain furfurylamines, 1-(5-methyl-furan-2-yl)-hexylamine is a suitable amine building block for CNS-targeted medicinal chemistry campaigns [1][3]. The 5-methyl substituent increases lipophilicity by approximately 0.5 logP units relative to the des-methyl analog, potentially enhancing passive membrane permeation without violating Lipinski's Rule of 5 [1]. The primary amine handle permits direct conjugation to carboxylic acid-containing CNS pharmacophores via amide bond formation.

Thermochemical Reference Standard and Energetic Research

The class-level thermochemical data demonstrate that 5-methylfurfurylamine is thermodynamically stabilized by 37.7 kJ·mol⁻¹ relative to unsubstituted furfurylamine in the gas phase, with a corresponding 4.2 kJ·mol⁻¹ increase in vaporization enthalpy [4][5]. For laboratories conducting combustion calorimetry, energetic materials research, or thermal stability screening of furan-based intermediates, the 5-methyl-substituted scaffold offers a measurably different stability profile. The hexylamine derivative of this scaffold provides an additional variable—alkyl chain length—for systematic studies of substituent effects on thermochemical parameters relevant to biofuel precursor and sustainable chemical production research [4].

Application
Selection Property
Validation Focus
Schiff Base Ligand Libraries
Primary amine reactivity (HBD 1, HBA 2)
One-step condensation protocol yield and imine library purity
Corrosion Inhibitor Development
5-Methylfuran electronic effects on surface adsorption
Film-forming property and inhibition efficiency in acidic media
CNS-Penetrant Probe Design
Low TPSA (39.2 Ų) and increased conformational flexibility
Passive membrane permeation and target engagement in CNS assays
Thermochemical Reference Standard
Measurably higher gas-phase stability (ΔΔfH°gas ~38 kJ·mol⁻¹)
Stability profile under thermal processing and long-term storage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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